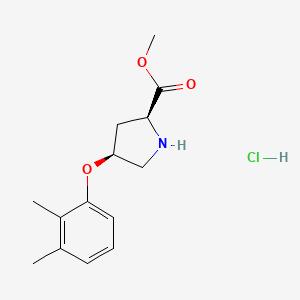
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, also known as SBP-4-HCl, is a synthetic piperidine derivative with a wide range of applications in pharmaceutical and medical research. It is a white crystalline powder that is soluble in water and has a molecular weight of 199.6 g/mol. SBP-4-HCl is primarily used as a research tool for its ability to modulate the activity of various neurotransmitters and hormones, making it a valuable tool for the study of various physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Scalable Synthesis Process: A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for CNS disorders, has been developed, demonstrating the potential for large-scale production of similar compounds (Wei et al., 2016).
- Synthesis of Related Compounds: The synthesis of 4-Chloropiperidine Hydrochloride, a related compound, from piperidin-4-one hydrochloride through reduction and n-carbonylation, highlights the diverse synthetic routes applicable to similar chemical structures (Zhang, 2010).
Crystal Structure Analysis
- Crystal and Molecular Structure: 4-Piperidinecarboxylic acid hydrochloride, closely related to the compound of interest, has been characterized through single crystal X-ray diffraction, providing insights into its molecular structure which can be valuable for understanding similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Applications
- Soluble Epoxide Hydrolase Inhibitors: 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, which is significant for developing novel treatments in various disease models (Thalji et al., 2013).
- Characterization for Psychostimulant Abuse Treatment: Compounds like NGB 2904, which are structurally related to N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride, have been characterized for their transport, metabolism, and pharmacokinetics, especially in the context of treatment for psychostimulant abuse (Mason et al., 2010).
Chemical Modification and Optimization
- Chemical Modification for Hepatitis C Treatment: Modification of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, closely related to the compound of interest, has led to potent replicon activities against Hepatitis C, illustrating the potential for chemical optimization in drug development (Gentles et al., 2011).
- Efficient Catalytic Hydrogenation: A novel strategy for hydrogenation of pyridine nuclear to 4-piperidinecarboxamide hydrochlorides, using low-cost catalysts under mild conditions, demonstrates the potential for efficient chemical transformations in this class of compounds (Cheng et al., 2009).
Propriétés
IUPAC Name |
N-butan-2-ylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-4-6-11-7-5-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURROUTXMODVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1609400-92-1 | |
| Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-4-piperidinecarboxamide hydrochloride | |
CAS RN |
1220027-92-8 | |
| Record name | 4-Piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)



![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)




